molecular formula C21H14F2N4O3 B2684786 N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251570-36-1

N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2684786
CAS RN: 1251570-36-1
M. Wt: 408.365
InChI Key: LKTCUWOREKMGDU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H14F2N4O3 and its molecular weight is 408.365. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds with 1,3,4-oxadiazole derivatives possess significant antimicrobial properties. For example, a study by Parikh and Joshi (2014) on 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives revealed enhanced antimicrobial properties. The presence of fluorine atoms notably improved their effectiveness against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).

Cancer Research

Compounds bearing the 1,2,4-oxadiazole moiety, similar to the chemical structure , have been evaluated for their anticancer activities. For instance, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing the thiazole and evaluated them for Src kinase inhibitory and anticancer activities, indicating the potential of these compounds in cancer treatment (Fallah-Tafti et al., 2011).

Enzyme Inhibition

A study on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors by Stec et al. (2011) highlighted the significance of various heterocycles, including 1,2,4-oxadiazole, in improving metabolic stability and inhibiting key enzymes involved in cancer progression (Stec et al., 2011).

Radiolabeling for Imaging

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), demonstrating the utility of fluorine-containing compounds in diagnostic imaging (Dollé et al., 2008).

Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with significant anti-inflammatory activity, showcasing the potential therapeutic applications of such compounds (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O3/c22-14-5-3-13(4-6-14)19-25-20(30-26-19)17-2-1-11-27(21(17)29)12-18(28)24-16-9-7-15(23)8-10-16/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTCUWOREKMGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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